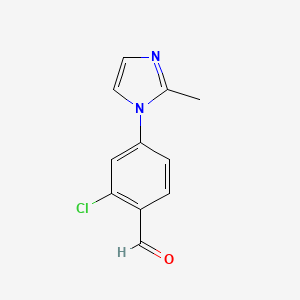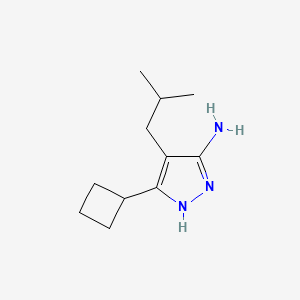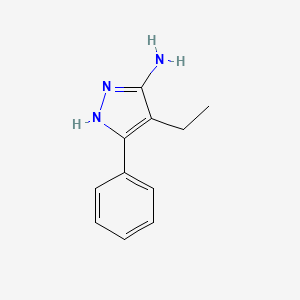
4-Ethyl-3-phenyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-3-phenyl-1H-pyrazol-5-amine is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of an amino group at the 5-position and a phenyl group at the 3-position makes this compound particularly interesting for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-phenyl-1H-pyrazol-5-amine typically involves the cyclization of hydrazines with 1,3-diketones or their equivalents . One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction can be carried out in solvents such as ethanol or acetic acid, and the temperature is usually maintained between 60-80°C.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium or copper can enhance the reaction efficiency. Additionally, green chemistry approaches, such as microwave-assisted synthesis, are being explored to reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethyl-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phenyl ring can be hydrogenated under catalytic conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Nitro-pyrazole derivatives.
Reduction: Hydrogenated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-3-phenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Ethyl-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with bacterial enzymes, disrupting their metabolic pathways and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
3-Amino-4,5-dihydro-1-phenylpyrazole: Similar structure but lacks the ethyl group at the 4-position.
5-Amino-3-(4-methylphenyl)-1-phenylpyrazole: Contains a methyl group instead of an ethyl group at the 4-position.
1H-Pyrazol-5-amine, 3-methyl-1-phenyl-: Similar structure with a methyl group at the 3-position.
Uniqueness: 4-Ethyl-3-phenyl-1H-pyrazol-5-amine is unique due to the presence of both an ethyl group at the 4-position and a phenyl group at the 3-position. This specific substitution pattern can influence its reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H13N3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
4-ethyl-5-phenyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H13N3/c1-2-9-10(13-14-11(9)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,12,13,14) |
InChI-Schlüssel |
PYXSEQNPBIQNMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(NN=C1N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Pent-4-yn-2-yl)amino]benzoic acid](/img/structure/B13301666.png)
![2-{3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13301693.png)
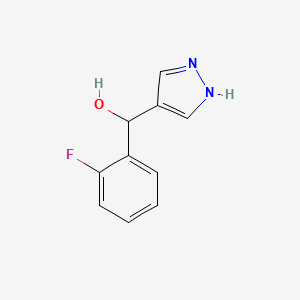


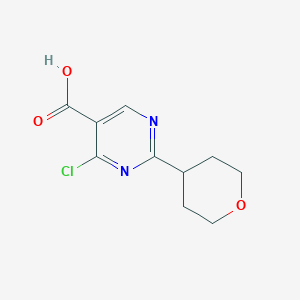
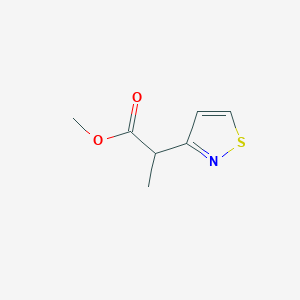
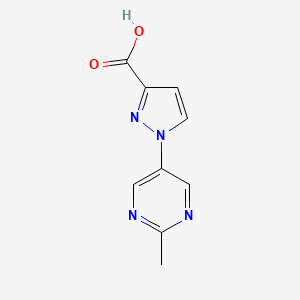

amine](/img/structure/B13301736.png)

![(E)-7-(Hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13301757.png)
